molecular formula C8H10ClF3N2O B2643859 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856097-87-4

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2643859
CAS No.: 1856097-87-4
M. Wt: 242.63
InChI Key: IUHNLUFAKCLTCB-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole typically involves multiple steps, including halogenation, etherification, and pyrazole formation. One common method involves the reaction of 4-chloropyrazole with 2,2-difluoroethanol in the presence of a base to form the difluoroethoxy derivative. This intermediate is then reacted with 2-fluoroethyl bromide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole
  • 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms

Properties

IUPAC Name

4-chloro-3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2O/c9-6-3-14(2-1-10)13-7(6)4-15-5-8(11)12/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHNLUFAKCLTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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